3-Hydroxyacetaminophen-d3

Übersicht

Beschreibung

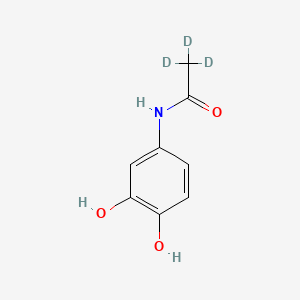

3-Hydroxyacetaminophen-d3, also known as N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3, is a deuterated analog of 3-Hydroxyacetaminophen. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the acetyl group. The molecular formula of this compound is C8H6D3NO3, and it has a molecular weight of 170.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyacetaminophen-d3 can be achieved through the reaction of deuterated acetyl chloride with para-hydroxyaniline. This method involves the following steps :

Preparation of Deuterated Acetyl Chloride: Deuterated acetyl chloride is synthesized by reacting acetic acid-d3 with thionyl chloride.

Reaction with Para-Hydroxyaniline: The deuterated acetyl chloride is then reacted with para-hydroxyaniline in the presence of a base, such as pyridine, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of high-purity starting materials and controlled reaction conditions to achieve the desired isotopic labeling.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxyacetaminophen-d3 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinones are formed as major products.

Reduction: Amines are formed as major products.

Substitution: Substituted phenols are formed as major products

Wissenschaftliche Forschungsanwendungen

3-Hydroxyacetaminophen-d3 has several scientific research applications, including:

Analytical Method Development: It is used as an internal standard in analytical chemistry for the quantification of acetaminophen and its metabolites.

Pharmacokinetic Studies: The compound is used in pharmacokinetic studies to trace the metabolic pathways of acetaminophen.

Proteomics Research: It is employed in proteomics research to study protein-drug interactions.

Quality Control: The compound is used in quality control applications for the validation of analytical methods .

Wirkmechanismus

The mechanism of action of 3-Hydroxyacetaminophen-d3 involves its metabolism to reactive intermediates. These intermediates can form covalent bonds with cellular macromolecules, leading to potential toxic effects. The compound targets various molecular pathways, including the cytochrome P450 enzyme system, which is involved in its metabolic activation .

Vergleich Mit ähnlichen Verbindungen

3-Hydroxyacetaminophen-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. Similar compounds include:

3-Hydroxyacetaminophen: The non-deuterated analog, commonly used as a metabolite of acetaminophen.

Acetaminophen: A widely used analgesic and antipyretic drug.

4-Acetylaminopyrocatechol: Another analog with similar chemical properties

The deuterium labeling in this compound enhances its stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.

Biologische Aktivität

3-Hydroxyacetaminophen-d3 is a deuterated derivative of 3-hydroxyacetaminophen, a metabolite of acetaminophen (paracetamol). This compound is utilized in pharmacokinetic studies and has implications for understanding the biological activity of acetaminophen and its metabolites. The following sections will explore its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₈H₉D₃NO₃

- Molecular Weight : 179.22 g/mol

- CAS Number : 1020719-47-0

This compound primarily acts as a metabolite of acetaminophen , which is known for its analgesic and antipyretic properties. The biological activity can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase Enzymes : Similar to acetaminophen, it may exert its effects by inhibiting cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins.

- Endocannabinoid System Interaction : Research indicates that acetaminophen and its metabolites may influence the endocannabinoid system, potentially enhancing analgesic effects through cannabinoid receptor activation.

- Nitric Oxide Pathways : Some studies suggest that acetaminophen metabolites can modulate nitric oxide pathways, contributing to pain relief and anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its behavior in biological systems. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (oral administration) |

| Peak Plasma Concentration (Cmax) | Varies based on dosage |

| Half-Life | Approximately 2-4 hours |

| Metabolism | Primarily hepatic |

The compound is typically administered in research settings to trace metabolic pathways due to the presence of deuterium, which allows for precise quantification in mass spectrometry.

Case Study 1: Acetaminophen Overdose

A significant aspect of the biological activity of this compound is observed in cases of acetaminophen overdose. In a reported case involving a 64-year-old woman who ingested 208 tablets of acetaminophen, the use of high-dose N-acetylcysteine (NAC) was crucial for treatment. The patient presented with severe metabolic acidosis but did not develop hepatotoxicity due to timely intervention with NAC and hemodialysis . This case highlights the importance of understanding the metabolic pathways involving 3-hydroxyacetaminophen in managing overdose scenarios.

Case Study 2: Pharmacokinetic Study with Imatinib

In a study assessing the interaction between imatinib and acetaminophen, patients receiving imatinib showed no significant alteration in the pharmacokinetics of acetaminophen when co-administered with imatinib. This suggests that while both drugs are metabolized in the liver, their metabolic pathways do not significantly interfere with each other . The implications for using this compound as a tracer in such studies are profound, providing insights into drug interactions and safety profiles.

Research Findings

Recent studies have focused on the role of hydrogen sulfide (H₂S) in mediating some effects of acetaminophen. In animal models, administration of acetaminophen has shown varying effects on tissue H₂S concentrations across different organs. For instance, lower doses resulted in decreased brain H₂S levels while increasing concentrations were noted in heart and kidney tissues . These findings suggest that this compound may also play a role in modulating H₂S levels, contributing to its biological activity.

Eigenschaften

IUPAC Name |

2,2,2-trideuterio-N-(3,4-dihydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662002 | |

| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-47-4 | |

| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.